N-Butyl-N-(furan-3-YL)-2-methylpropanamide
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Overview
Description
N-Butyl-N-(furan-3-YL)-2-methylpropanamide is a chemical compound that belongs to the class of amides It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a butyl group and a 2-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-(furan-3-YL)-2-methylpropanamide typically involves the reaction of furan-3-ylamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is often used to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-(furan-3-YL)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: N-Butyl-N-(furan-3-YL)-2-methylpropanamine.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
N-Butyl-N-(furan-3-YL)-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Butyl-N-(furan-3-YL)-2-methylpropanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-Butyl-N-(furan-3-YL)-2-methylpropanamide can be compared with other similar compounds, such as:
N-Butyl-N-(furan-3-YL)heptanamide: Similar structure but with a longer alkyl chain, which may affect its solubility and biological activity.
N-Butyl-N-(furan-2-YL)-2-methylpropanamide: The furan ring is attached at a different position, potentially altering its reactivity and interaction with molecular targets.
N-Butyl-N-(thiophen-3-YL)-2-methylpropanamide: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and chemical behavior.
This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62187-67-1 |
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Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-butyl-N-(furan-3-yl)-2-methylpropanamide |
InChI |
InChI=1S/C12H19NO2/c1-4-5-7-13(12(14)10(2)3)11-6-8-15-9-11/h6,8-10H,4-5,7H2,1-3H3 |
InChI Key |
ZFNLKLCZXKBLFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=COC=C1)C(=O)C(C)C |
Origin of Product |
United States |
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